14,15-Episulfide eicosatrienoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

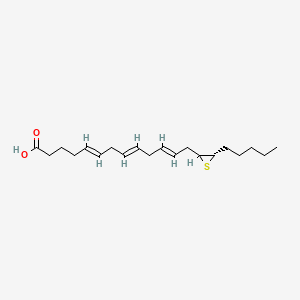

14,15-Episulfide eicosatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H32O2S and its molecular weight is 336.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Properties

1. Anti-Inflammatory Effects

14,15-Episulfide eicosatrienoic acid exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory responses by inhibiting the synthesis of thromboxane B2, a pro-inflammatory mediator derived from arachidonic acid. This inhibition is particularly notable in conditions where endogenous arachidonic acid is present, suggesting a targeted mechanism of action that could be beneficial in treating inflammatory disorders .

2. Cardiovascular Benefits

Research indicates that this compound plays a role in cardiovascular health. It has been observed to relax vascular smooth muscle through mechanisms involving membrane hyperpolarization. This effect contributes to lowering blood pressure and improving endothelial function, making it a potential candidate for managing hypertension and other cardiovascular diseases .

3. Platelet Function Modulation

The compound also demonstrates unique effects on platelet activation. Specifically, it inhibits ionophore A23187-induced platelet activation without affecting thrombin-induced activation. This selective inhibition could be advantageous in developing therapies aimed at preventing thrombosis without compromising hemostasis .

Therapeutic Applications

1. Treatment of Inflammatory Disorders

A patent outlines the use of this compound for treating inflammatory disorders in non-human mammals. The compound's ability to reduce pain and inflammation suggests potential applications in veterinary medicine and possibly in human therapeutics for conditions such as arthritis or inflammatory bowel disease .

2. Cardioprotection

Studies have indicated that epoxyeicosatrienoic acids (including this compound) may protect against ischemia-reperfusion injury in cardiac tissues. By reducing infarct size and improving left ventricular function following coronary artery occlusion, these compounds could play a crucial role in developing cardioprotective strategies for patients with coronary artery disease .

Case Studies and Research Findings

Propriétés

Numéro CAS |

98893-66-4 |

|---|---|

Formule moléculaire |

C20H32O2S |

Poids moléculaire |

336.5 g/mol |

Nom IUPAC |

(5E,8E,11E)-13-[(3S)-3-pentylthiiran-2-yl]trideca-5,8,11-trienoic acid |

InChI |

InChI=1S/C20H32O2S/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4+,9-7+,13-10+/t18-,19?/m0/s1 |

Clé InChI |

FUMNQBDBOXEMAE-FRIOHRSFSA-N |

SMILES |

CCCCCC1C(S1)CC=CCC=CCC=CCCCC(=O)O |

SMILES isomérique |

CCCCC[C@H]1C(S1)C/C=C/C/C=C/C/C=C/CCCC(=O)O |

SMILES canonique |

CCCCCC1C(S1)CC=CCC=CCC=CCCCC(=O)O |

Synonymes |

14,15 epoxyeicosa-5(Z)-enoic acid 14,15-cis-episulfide-eicosatrienoic acid 14,15-episulfide eicosatrienoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.